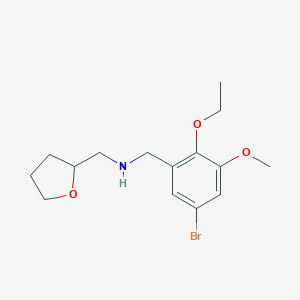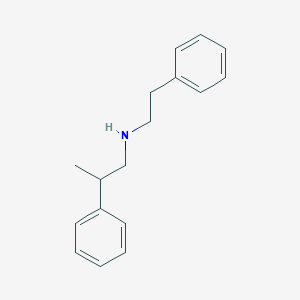![molecular formula C12H19NO B267883 2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol](/img/structure/B267883.png)
2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol, also known as Methamphetamine, is a synthetic drug that is commonly used as a stimulant. It is a potent central nervous system (CNS) stimulant and has been used for various purposes, including as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity. However, due to its high potential for abuse and addiction, it is categorized as a Schedule II controlled substance by the United States Drug Enforcement Administration (DEA).
作用機序
2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline acts primarily by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in various physiological processes, including mood regulation, attention, and reward. 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline binds to the transporters that normally remove these neurotransmitters from the synaptic cleft, leading to their accumulation and prolonged activation of their receptors.
Biochemical and Physiological Effects:
2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline, leading to increased alertness and energy. Chronic use of 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline can lead to several adverse effects, including addiction, psychosis, and cognitive impairment.
実験室実験の利点と制限
2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline has several advantages for use in laboratory experiments, including its potent and selective effects on dopamine, norepinephrine, and serotonin systems. It is also relatively easy to synthesize and has a long half-life, allowing for prolonged exposure in experiments. However, its potential for abuse and addiction makes it difficult to use in human subjects, and its effects on other physiological systems can complicate interpretation of results.
将来の方向性
Future research on 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline could focus on its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases. It could also explore the mechanisms underlying its addictive properties and develop new treatments for addiction. Additionally, research could focus on developing safer and more selective analogs of 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline for use in laboratory experiments and potential therapeutic applications.
合成法
The synthesis of 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline involves the reduction of ephedrine or pseudoephedrine, which are commonly found in over-the-counter cold and allergy medications. The reduction process involves the use of various chemicals, including lithium, ammonia, and hydrochloric acid. The resulting product is then purified and crystallized to produce 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline.
科学的研究の応用
2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline has been extensively studied for its potential therapeutic uses, particularly in the treatment of ADHD and obesity. It has also been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
製品名 |
2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC名 |
2-methyl-2-(2-phenylethylamino)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-12(2,10-14)13-9-8-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3 |
InChIキー |
VBKGZEZCGJIXFW-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCCC1=CC=CC=C1 |
正規SMILES |
CC(C)(CO)NCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)
![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)
![1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)


![2-[(Cyclohexylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B267812.png)
![2-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B267813.png)
![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)
![2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B267830.png)
![4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide](/img/structure/B267831.png)
